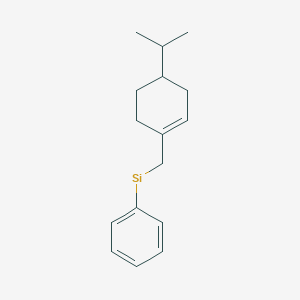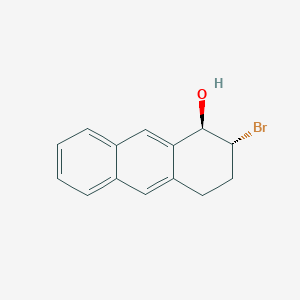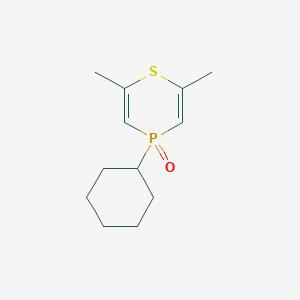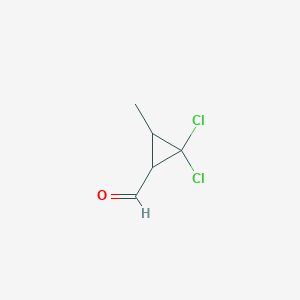
CID 78064101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78064101” is a chemical entity registered in the PubChem database. It is a unique molecule with specific properties and applications in various scientific fields.
Preparation Methods
The preparation of CID 78064101 involves several synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
CID 78064101 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution.
Scientific Research Applications
CID 78064101 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used to study biochemical pathways or as a probe in molecular biology experiments. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound may be used in the production of materials, chemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of CID 78064101 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CID 78064101 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties or applications. For example, compounds with similar molecular weights or chemical structures may have different reactivity or biological activity. The comparison helps to understand the distinct characteristics of this compound and its potential advantages over other compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its preparation, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for researchers and industry professionals. By comparing it with similar compounds, its unique properties and potential benefits can be better appreciated.
Properties
Molecular Formula |
C16H22Si |
|---|---|
Molecular Weight |
242.43 g/mol |
InChI |
InChI=1S/C16H22Si/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-8,13,15H,9-12H2,1-2H3 |
InChI Key |
LTQKZKZFRDJNRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=CC1)C[Si]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)



![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)


![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)




![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)

